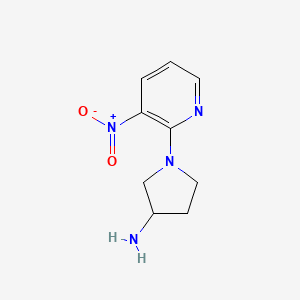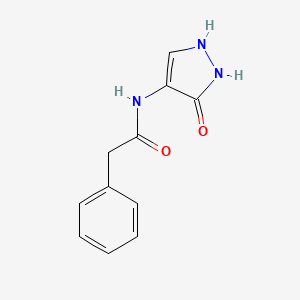![molecular formula C7H12N2S B12903712 Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione CAS No. 33852-28-7](/img/structure/B12903712.png)
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione is a heterocyclic compound that features a fused ring system combining an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydroimidazo[1,5-a]pyridine-3(2H)-thione typically involves cyclocondensation reactions. One common method includes the reaction of appropriate diamines with carbon disulfide under basic conditions, followed by cyclization with aldehydes or ketones . Another approach involves the use of multicomponent reactions catalyzed by bismuth(III) chloride, which is attractive from a green chemistry perspective due to its non-toxic and non-corrosive nature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for adaptation to industrial processes, particularly those emphasizing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of hexahydroimidazo[1,5-a]pyridine-3(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms, leading to different chemical and biological properties.
Imidazo[1,5-a]pyridines: These compounds are structurally similar but may have different substituents, affecting their reactivity and applications.
Uniqueness: this compound is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen or nitrogen analogs .
Properties
CAS No. |
33852-28-7 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyridine-3-thione |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-6-3-1-2-4-9(6)7/h6H,1-5H2,(H,8,10) |
InChI Key |
DGVMHKUBHXKCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)

![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)






![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)


